Bienvenue dans la boutique en ligne BenchChem!

3-Hydroxy Agomelatine

5-HT2C receptor antagonist binding affinity metabolite pharmacology

3-Hydroxy Agomelatine (S 21540) is the definitive reference standard for quantifying this primary agomelatine metabolite in human plasma during bioequivalence studies. Validated LC-MS/MS methods achieve a linear range of 0.4572–1000 ng/mL, making this compound essential for CROs and generic manufacturers preparing ANDA submissions. With a 5-HT2C receptor Ki of 1.8 μM—over 8-fold lower than agomelatine—it also serves as an ideal low-affinity comparator in receptor binding assays. Unlike the parent drug, it does not antagonize 5-HT2C agonist-induced penile erections in Wistar rat models (1.25–40 mg/kg, IP), ensuring accurate differentiation of parent drug versus metabolite pharmacological contributions.

Molecular Formula C15H17NO3
Molecular Weight 259.30 g/mol
Cat. No. B054182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Agomelatine
SynonymsN-(2-(3-hydroxy-7-methoxynaphthalen-1-yl)ethyl)acetamide
S 21540
S-21540
S21540
Molecular FormulaC15H17NO3
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)OC
InChIInChI=1S/C15H17NO3/c1-10(17)16-6-5-12-8-13(18)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9,18H,5-6H2,1-2H3,(H,16,17)
InChIKeyVUBBOOVHTBZRTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy Agomelatine: A Primary Phase I Metabolite and Critical Analytical Reference Standard for Agomelatine Bioequivalence Studies


3-Hydroxy Agomelatine (S 21540, CAS: 166526-99-4) is a primary phase I metabolite of the antidepressant agomelatine, formed primarily via hepatic CYP1A2-mediated hydroxylation [1]. Chemically designated as N-(2-(3-Hydroxy-7-methoxynaphthalen-1-yl)ethyl)acetamide, this compound serves as a key analytical reference standard for the development and validation of bioanalytical methods used to quantify agomelatine and its metabolites in pharmacokinetic and bioequivalence studies [2].

Why 3-Hydroxy Agomelatine Cannot Be Substituted by Other Agomelatine Metabolites in Analytical or Pharmacological Studies


Agomelatine yields multiple distinct metabolites—including 7-desmethyl-agomelatine, 3-hydroxy-agomelatine, and 3-hydroxy-7-desmethyl-agomelatine—each with unique chemical properties, receptor affinities, and in vivo activities [1]. Substituting 3-Hydroxy Agomelatine with another agomelatine metabolite or the parent drug in an analytical method or a pharmacological experiment will yield invalid results because these compounds exhibit different chromatographic behaviors, mass spectrometric transitions, linear calibration ranges, and receptor binding profiles. For example, while all three are 5-HT2C receptor antagonists, their affinities differ by over an order of magnitude, and their in vivo effects on penile erection models diverge completely [2].

Quantitative Differentiation of 3-Hydroxy Agomelatine from Closest Analogs


3-Hydroxy Agomelatine Exhibits a 10-Fold Lower Affinity for 5-HT2C Receptors Compared to Agomelatine and S 21517

In a direct head-to-head comparative in vitro binding assay using pig choroid plexus membranes, 3-Hydroxy Agomelatine (S 21540) demonstrated a Ki of 1.8 μM for the 5-HT2C receptor, which is 8.6-fold lower than the Ki of agomelatine (0.21 μM) and 13.8-fold lower than the Ki of S 21517 (0.13 μM) [1]. The IC50 value for 3-Hydroxy Agomelatine at the 5-HT2C receptor was determined to be 3.2 μM . This quantitative affinity difference establishes a clear rank order of 5-HT2C receptor binding: S 21517 > Agomelatine > 3-Hydroxy Agomelatine.

5-HT2C receptor antagonist binding affinity metabolite pharmacology

3-Hydroxy Agomelatine Fails to Antagonize 5-HT2C-Mediated Penile Erections In Vivo, Unlike Agomelatine

In a direct comparative in vivo study using Wistar rats, increasing intraperitoneal doses of 3-Hydroxy Agomelatine (S 21540) from 1.25 mg/kg to 40 mg/kg failed to inhibit penile erections induced by the 5-HT2C receptor agonists mCPP (0.75 mg/kg, SC) and Ro 60-0175 (2.5 mg/kg, SC). In stark contrast, agomelatine dose-dependently decreased these agonist-induced penile erections across the same dose range (1.25–40 mg/kg, IP) [1]. This in vivo functional divergence is not predictable from in vitro binding data alone, underscoring the necessity of using the specific compound for studies of 5-HT2C-mediated behaviors.

in vivo pharmacology 5-HT2C receptor function penile erection model

3-Hydroxy Agomelatine Requires a Distinct Analytical Window in LC-MS/MS Bioequivalence Studies

A validated LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites in human plasma established distinct linear calibration ranges for each analyte [1]. For 3-Hydroxy Agomelatine, the validated linear range was 0.4572–1000 ng/mL, which is approximately 3.3-fold higher than the upper limit for 7-desmethyl-agomelatine (0.1372–300 ng/mL) and 10-fold higher than that for agomelatine (0.0457–100 ng/mL) [1][2]. Furthermore, the mass transition monitored for 3-Hydroxy Agomelatine (m/z 260.1→201.1) is unique and distinct from those of agomelatine (m/z 244.1→185.1) and 7-desmethyl-agomelatine (m/z 230.1→171.1) [1].

LC-MS/MS bioanalytical method validation pharmacokinetics

3-Hydroxy Agomelatine Serves as a Critical Analyte in Regulatory Bioequivalence Studies for Agomelatine Formulations

In a four-way crossover bioequivalence study evaluating two 25 mg agomelatine tablet formulations in healthy Chinese male subjects, the 90% confidence intervals (CIs) for the log-transformed ratios of AUC and Cmax for 3-Hydroxy Agomelatine were within the FDA bioequivalence definition intervals (0.80–1.25 for AUC and 0.75–1.33 for Cmax) [1][2]. Specifically, the 90% CIs for 3-Hydroxy Agomelatine were 101.95–109.10 for AUC0–t and 105.55–123.03 for Cmax, demonstrating that the metabolite met regulatory acceptance criteria for demonstrating bioequivalence between test and reference products [1]. This quantitative demonstration confirms that 3-Hydroxy Agomelatine is not merely an ancillary metabolite but a required analyte for the regulatory approval of generic agomelatine products.

bioequivalence generic drug development regulatory science

Procurement-Driven Application Scenarios for 3-Hydroxy Agomelatine


Analytical Reference Standard for Agomelatine Bioequivalence and Pharmacokinetic Studies

This compound is the definitive reference standard for quantifying 3-Hydroxy Agomelatine in human plasma during bioequivalence studies of generic agomelatine formulations. The validated LC-MS/MS method with a linear range of 0.4572–1000 ng/mL [1] and the regulatory acceptance of 3-Hydroxy Agomelatine as a bioequivalence marker make it an essential procurement item for CROs and pharmaceutical companies conducting ANDA submissions.

In Vitro 5-HT2C Receptor Pharmacology Studies Requiring a Low-Affinity Control

With a Ki of 1.8 μM at the 5-HT2C receptor—8.6-fold lower than agomelatine and 13.8-fold lower than S 21517 [1]—3-Hydroxy Agomelatine serves as an ideal low-affinity comparator or negative control in receptor binding and functional assays designed to probe structure-activity relationships of melatonergic/5-HT2C ligands.

In Vivo Studies Investigating Metabolite-Specific Pharmacological Inactivity

In Wistar rat models, 3-Hydroxy Agomelatine (1.25–40 mg/kg, IP) does not antagonize 5-HT2C agonist-induced penile erections, unlike agomelatine [1]. This compound is therefore indispensable for in vivo experiments that aim to differentiate the pharmacological contributions of the parent drug from those of its circulating metabolites.

Synthesis Intermediate for Melatonin Receptor Ligands

3-Hydroxy Agomelatine is an intermediate in the synthesis of 1-(aminoethyl)naphthalene derivatives with potential binding affinity for melatonin receptors [1]. It is procured by medicinal chemistry laboratories engaged in the development of novel melatonergic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy Agomelatine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.